2-Deoxyglucitol

Descripción

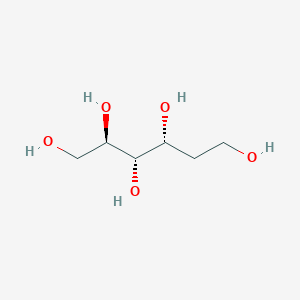

2-Deoxyglucitol is a sugar alcohol derivative of glucose, characterized by the absence of a hydroxyl group at the C-2 position. This structural modification imparts unique biochemical properties, making it a valuable tool in studying enzyme mechanisms and metabolic pathways. Notably, 2-deoxyglucitol derivatives, such as phosphorylated forms, have been investigated for their inhibitory effects on myo-inositol 1-phosphate synthase (mIPS), a key enzyme in inositol biosynthesis . The compound’s reduced form (glucitol instead of glucose) enhances stability, allowing it to mimic substrate intermediates in enzymatic reactions while resisting further metabolic processing .

Propiedades

IUPAC Name |

(2R,3S,4R)-hexane-1,2,3,4,6-pentol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O5/c7-2-1-4(9)6(11)5(10)3-8/h4-11H,1-3H2/t4-,5-,6+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWWIYCLYWKAKRR-PBXRRBTRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(C(CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO)[C@H]([C@@H]([C@@H](CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of N-Benzyl-1-Amino-1-Deoxy-Glucitol

In the first step, anhydrous dextrose (1 g) is dissolved in methanol (20 mL) and reacted with benzylamine (1.2 equivalents) in the presence of a pre-synthesized ruthenium complex (RuCl(2-picolineamide)(p-cymene)). The reaction proceeds under argon at ambient temperature for 10–15 hours, monitored by HPLC. Post-reaction cooling to 5–10°C facilitates precipitation, yielding N-benzyl-1-amino-1-deoxy-glucitol with 80% w/w yield and 98.01% purity. Characterization via -NMR ( 3.59–3.91 ppm for sugar protons, 7.41–7.43 ppm for benzyl aromatic protons) and ESI-MS ( 272 [M+H]) confirms structural integrity.

Debenzylation via Palladium-Catalyzed Hydrogenation

The second step involves dissolving N-benzyl-1-amino-1-deoxy-glucitol (1 g) in a 1:1 methanol-water mixture and hydrogenating it under 10–12 kg H pressure at 50°C for 24 hours using 10% palladium on carbon (0.1 g). Post-hydrogenation filtration and vacuum distillation yield crude 2-deoxyglucitol, which is purified via recrystallization in isopropyl alcohol. The final product exhibits 40–60% yield, 95–99% purity (HPLC), and a melting range of 124.5–130°C. -NMR ( 2.55–2.76 ppm for deoxy protons, 3.53–3.77 ppm for sugar backbone) and ESI-MS ( 182 [M+H]) corroborate the structure.

Table 1: Catalytic Hydrogenation Parameters and Outcomes

| Parameter | Value/Range |

|---|---|

| Catalyst | RuCl(2-picolineamide)(p-cymene), Pd/C |

| Reaction Temperature | 25–50°C |

| Hydrogen Pressure | 10–12 kg/cm |

| Yield (Overall) | 40–60% |

| Purity (HPLC) | 95–99% |

Microbial Reduction via Puccinia graminis

Biological synthesis of 2-deoxyglucitol using the fungus Puccinia graminis offers an alternative to chemical methods. This approach leverages the organism’s enzymatic machinery to reduce 2-deoxy-D-glucose directly into 2-deoxyglucitol, as demonstrated in radiolabeling studies.

Metabolic Pathway and Experimental Setup

Glucose-grown mycelia of P. graminis are incubated with 2-deoxy-D-[U-C]glucose under aerobic conditions. Metabolite extraction using 80% ethanol reveals 2-deoxyglucitol as a major product, alongside phosphorylated derivatives of 2-deoxyglucose and 2-deoxygluconate. The reduction is catalyzed by endogenous aldose reductase, confirming in vivo enzymatic activity.

Analytical Validation

Radioisotope tracing and chromatographic separation (TLC/HPLC) quantify 2-deoxyglucitol, with C incorporation validating the metabolic flux. This method avoids harsh reagents but requires optimization of fungal growth conditions and substrate concentration to enhance yield.

Table 2: Microbial Synthesis Parameters

| Parameter | Value/Range |

|---|---|

| Organism | Puccinia graminis |

| Substrate | 2-Deoxy-D-glucose |

| Key Enzyme | Aldose reductase |

| Yield | Not quantified (qualitative) |

Radiolytic Synthesis via γ-Radiolysis

γ-Radiolysis of trehalose in NO-saturated aqueous solutions provides a radiation-induced route to 2-deoxyglucitol, particularly in the presence of amino acids.

Reaction Mechanism and Conditions

Irradiation of α,α-trehalose (10 M) with 500 krad γ-rays generates glucose, gluconic acid lactone, and deoxygenated derivatives, including 2-deoxyglucitol (G = 0.14). The addition of amino acids (e.g., alanine, cysteine) modulates radical scavenging, enhancing product yields. For instance, cysteine increases 2-deoxyglucitol formation by repairing trehalose radicals via hydrogen transfer.

Post-Irradiation Processing

Post-radiolysis, reduction with NaBH stabilizes intermediates, followed by chromatographic purification (ion-exchange resins). Yields remain low compared to catalytic methods, but the process is notable for studying radiation-induced carbohydrate modifications.

Table 3: Radiolytic Synthesis Outcomes

| Parameter | Value/Range |

|---|---|

| Radiation Dose | 500 krad |

| Additives | Amino acids (e.g., cysteine) |

| Yield (G-value) | 0.14 molecules/100 eV |

Comparative Analysis of Preparation Methods

Efficiency and Scalability

-

Catalytic Hydrogenation : High purity (95–99%) and moderate yields (40–60%) make this method industrially viable, despite requiring inert conditions and expensive catalysts.

-

Microbial Reduction : Environmentally benign but limited by low yields and scalability challenges.

-

Radiolytic Synthesis : Primarily of academic interest due to low yields and specialized equipment requirements.

Análisis De Reacciones Químicas

Types of Reactions

2-Deoxyglucitol undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of 2-deoxyglucitol into its oxidized form using oxidizing agents.

Reduction: Reduction reactions can convert 2-deoxyglucitol into other reduced forms.

Substitution: Substitution reactions involve replacing the hydrogen atom at the second carbon with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Various reagents can be used for substitution reactions, depending on the desired functional group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-deoxyglucitol can yield 2-deoxyglucitol-6-phosphate .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Cancer Treatment

2-Deoxyglucitol has been identified as a potential therapeutic agent in cancer treatment. Its primary mechanism involves the inhibition of glycolysis, which is crucial for the energy metabolism of cancer cells. By mimicking glucose, 2-deoxyglucitol is taken up by glucose transporters and phosphorylated to 2-deoxyglucose-6-phosphate, which cannot be further metabolized, leading to reduced ATP production and ultimately inhibiting cancer cell growth .

Recent studies have demonstrated its effectiveness when used in combination with low-dose radiation therapy, enhancing anticancer effects while minimizing damage to surrounding healthy tissues .

Anti-Inflammatory Properties

In addition to its anticancer effects, 2-deoxyglucitol exhibits anti-inflammatory properties. Research indicates that it can regulate inflammatory mediators and reduce inflammation in conditions such as respiratory infections and rheumatoid arthritis . In animal models, treatment with 2-deoxyglucitol has shown reduced infiltration of inflammatory cells and diminished oxidative stress in lung tissues .

Antiviral Activity

The compound has also been explored for its antiviral properties, particularly against SARS-CoV-2. Its ability to disrupt glycolysis in infected cells may hinder viral replication, making it a promising candidate for the development of antiviral therapies .

Diagnostic Applications

Positron Emission Tomography (PET)

2-Deoxyglucitol is utilized in medical imaging as a tracer in positron emission tomography (PET). The fluorinated analog, 18F-fluoro-2-deoxy-D-glucose (FDG), is widely used to assess glucose metabolism in various cancers and neurological disorders. This technique allows for the visualization of metabolic activity in tissues, aiding in the diagnosis and staging of diseases .

Biological Research

Metabolism Studies

In biological research, 2-deoxyglucitol serves as a valuable tool for studying glucose metabolism and glycolysis inhibition. It helps researchers understand cellular energy dynamics and the metabolic pathways involved in various diseases . Additionally, it has been used to investigate the role of glucose uptake in different cell types under various conditions.

Chemical Synthesis

Building Block in Organic Chemistry

In organic chemistry, 2-deoxyglucitol is employed as a building block for synthesizing various chemical compounds. Its structural similarities to glucose allow it to participate in reactions that lead to the formation of more complex molecules. This application is particularly relevant in developing new pharmaceuticals and biochemical probes.

Summary of Findings

| Application Area | Specific Use Case | Mechanism/Effect |

|---|---|---|

| Cancer Treatment | Inhibition of glycolysis | Reduces ATP production; inhibits cancer cell growth |

| Anti-Inflammatory | Treatment for respiratory infections | Regulates inflammatory mediators |

| Antiviral | Potential treatment for SARS-CoV-2 | Disrupts glycolysis; hinders viral replication |

| Diagnostic Imaging | PET scans using FDG | Visualizes metabolic activity |

| Chemical Synthesis | Building block for organic compounds | Facilitates synthesis of complex molecules |

Mecanismo De Acción

2-Deoxyglucitol exerts its effects by inhibiting glycolysis. It is taken up by glucose transporters and phosphorylated to 2-deoxyglucose-6-phosphate by hexokinase. 2-deoxyglucose-6-phosphate cannot be further metabolized, leading to the inhibition of glycolysis and a decrease in ATP production . This mechanism is particularly effective in cancer cells, which rely heavily on glycolysis for energy production .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of 2-Deoxyglucitol and Analogs

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structure of 2-Deoxyglucitol in synthetic samples?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, while High-Performance Liquid Chromatography (HPLC) and mass spectrometry (MS) assess purity and molecular weight. Cross-referencing with standardized databases, such as the NIST Chemistry WebBook, ensures alignment with established spectral data . Detailed documentation of experimental parameters (e.g., solvent systems, column types) is essential for reproducibility, as outlined in scientific writing guidelines .

Q. What are the standard protocols for synthesizing 2-Deoxyglucitol, and how can reproducibility be ensured across laboratories?

- Methodological Answer: Synthesis typically involves condensation reactions between glucose derivatives and specific alcohols, optimized for temperature and catalyst selection (e.g., acid catalysis). Reproducibility requires strict adherence to reagent purity standards and reaction monitoring via thin-layer chromatography (TLC). Experimental sections in publications should include step-by-step protocols, as emphasized in journal guidelines to enable replication .

Q. Which spectroscopic methods are most reliable for confirming the structural integrity of 2-Deoxyglucitol post-synthesis?

- Methodological Answer: Infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl and glycosidic bonds), while ¹H NMR resolves stereochemistry. Comparing results with reference spectra from authoritative sources like NIST minimizes structural misassignment . Laboratories should validate findings using orthogonal techniques (e.g., X-ray crystallography for crystalline derivatives) .

Advanced Research Questions

Q. How should researchers design experiments to investigate 2-Deoxyglucitol’s role in cellular glucose uptake inhibition while controlling for off-target effects?

- Methodological Answer: Employ dose-response assays across physiologically relevant concentrations (e.g., 0.1–10 mM) in validated cell lines (e.g., HepG2 for hepatic glucose metabolism). Include negative controls (e.g., glucose-only treatments) and validate specificity using genetic knockouts or competitive inhibitors. Experimental designs should align with frameworks for hypothesis-driven metabolic studies .

Q. What methodological approaches are effective in reconciling conflicting reports on the cytotoxicity thresholds of 2-Deoxyglucitol in different cell models?

- Methodological Answer: Conduct a systematic review to identify variables such as cell type viability assays (MTT vs. ATP-based), exposure durations, and culture conditions. Meta-analyses should statistically weight studies by sample size and methodological rigor, following Cochrane Handbook principles . In vitro/in vivo correlation studies can resolve discrepancies arising from model-specific factors .

Q. In metabolic flux analysis studies involving 2-Deoxyglucitol, how can researchers account for confounding variables introduced by endogenous metabolites?

- Methodological Answer: Use stable isotope tracing (e.g., ¹³C-glucose) to distinguish exogenous 2-Deoxyglucitol metabolism from endogenous pathways. Statistical tools like principal component analysis (PCA) can isolate confounding variables, while parallel experiments in metabolite-depleted media reduce background noise .

Q. How can researchers address discrepancies in reported biological activities of 2-Deoxyglucitol across studies?

- Methodological Answer: Perform comparative analyses of experimental conditions (e.g., pH, temperature, assay sensitivity) and validate findings using orthogonal assays (e.g., enzymatic activity vs. transcriptional profiling). Transparent reporting of raw data and statistical models, as recommended in data analysis guidelines, enhances cross-study comparability .

Methodological Frameworks

- Data Contradiction Analysis: Apply PRISMA guidelines for systematic literature reviews to map conflicting evidence and identify methodological outliers .

- Experimental Reproducibility: Follow Beilstein Journal of Organic Chemistry standards for documenting synthesis and characterization steps, including supplementary data for complex protocols .

- Ethical and Technical Validation: Reference safety assessment frameworks (e.g., in vitro dermal penetration studies) to ensure biological findings are contextually validated .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.